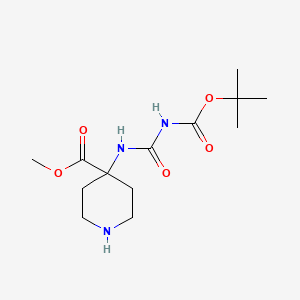

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate

Descripción general

Descripción

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate: is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a ureido group, and a tert-butoxycarbonyl (BOC) protecting group, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine-4-carboxylate as the core structure.

BOC Protection: The amino group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Ureido Group Introduction: The BOC-protected piperidine is then reacted with an isocyanate derivative to introduce the ureido group.

Methylation: Finally, the carboxylate group is methylated using a suitable methylating agent like methyl iodide.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often involving halogenated compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

Oxidation: Piperidine-4-carboxylic acid derivatives.

Reduction: Piperidine-4-carboxylate derivatives.

Substitution: Halogenated piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its BOC-protected amino group makes it a valuable building block in peptide synthesis.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions. Its ability to mimic natural substrates makes it useful in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor antagonists. Its structural complexity allows for the creation of molecules with specific biological activities.

Industry: In the chemical industry, it is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a key component in various synthetic pathways.

Mecanismo De Acción

The mechanism by which Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

Methyl 4-(3-(benzyloxycarbonyl)ureido)piperidine-4-carboxylate

Methyl 4-(3-(phenylmethoxycarbonyl)ureido)piperidine-4-carboxylate

Methyl 4-(3-(methoxycarbonyl)ureido)piperidine-4-carboxylate

Uniqueness:

BOC Group: The presence of the tert-butoxycarbonyl group provides enhanced stability and selectivity compared to other protecting groups.

Ureido Group: The ureido functionality allows for specific interactions with biological targets, making it distinct from other similar compounds.

Actividad Biológica

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate, with the CAS number 1416351-91-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₃H₂₃N₃O₅

- Molecular Weight : 301.16 g/mol

- Purity : Typically around 97%

- Storage Conditions : Should be kept in a dark place under an inert atmosphere at temperatures between 2-8°C.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protected urea intermediates. This process is crucial for obtaining the desired biological activity associated with the compound.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown activity against various viruses, including Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular pathways critical for viral life cycles .

Antibacterial Properties

The antibacterial potential of similar piperidine derivatives has been assessed through minimal inhibitory concentration (MIC) assays. While some compounds in this class have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, specific data regarding this compound remains limited. However, it is hypothesized that modifications to the piperidine structure can enhance its antimicrobial efficacy .

Case Studies

-

Study on Neuraminidase Inhibition :

A study involving structurally similar compounds showed that modifications could lead to effective neuraminidase inhibitors, which are crucial in treating influenza viruses. The IC50 values reported were around 50 µM for certain derivatives, indicating moderate activity . -

In Vivo Models :

In vivo studies have demonstrated that certain piperidine derivatives can inhibit inflammatory responses and tumor necrosis factor-alpha (TNF-α) production in animal models. This suggests potential applications in treating inflammatory diseases .

Research Findings Summary Table

| Study Focus | Compound Tested | Key Findings |

|---|---|---|

| Antiviral Activity | Various piperidine derivatives | Moderate activity against HSV and VSV; IC50 ~50 µM |

| Antibacterial Activity | Piperidine analogs | Variable MIC values; further research needed |

| In Vivo Inflammation | Piperidine derivatives | Inhibited TNF-α production; potential anti-inflammatory effects |

Propiedades

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylcarbamoylamino]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O5/c1-12(2,3)21-11(19)15-10(18)16-13(9(17)20-4)5-7-14-8-6-13/h14H,5-8H2,1-4H3,(H2,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNIZPBOXBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)NC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.